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Compound of Interest

Compound Name: 3-lodophenylacetic acid

Cat. No.: B158595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
iodophenylacetic acid, a compound of interest in various research and development
applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) characteristics, offering valuable data for its identification,
characterization, and utilization in scientific endeavors.

Spectroscopic Data Summary

The spectroscopic data for 3-iodophenylacetic acid is summarized below, providing a quick
reference for its key analytical parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum of 3-iodophenylacetic acid, recorded in DMSO-d6,
exhibits characteristic signals corresponding to the aromatic and aliphatic protons.[1][2]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.65 S 1H Aromatic H
7.5 d 1H Aromatic H
7.3 d 1H Aromatic H
7.1 m 1H Aromatic H
3.6 S 2H -CH2-

13C NMR: While explicit experimental 3C NMR data for 3-iodophenylacetic acid is not readily
available in the searched literature, predicted chemical shifts can be inferred from the analysis
of structurally similar compounds, such as 2-iodophenylacetic acid.[3] For 2-iodophenylacetic
acid, the reported 3C NMR (in CDCIs) shows signals at d 176.7, 139.6, 137.0, 130.7, 129.2,
128.5, 101.0, and 45.9 ppm.[3] It is anticipated that the 3C spectrum of 3-iodophenylacetic
acid would show a similar pattern, with the carbonyl carbon appearing significantly downfield
and the iodinated aromatic carbon also exhibiting a characteristic shift.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 3-iodophenylacetic acid is not available in the reviewed
literature. However, the expected characteristic absorption bands can be predicted based on its
functional groups. The spectrum would be dominated by a very broad O-H stretching band for
the carboxylic acid group, typically in the range of 3300-2500 cm~1. A strong carbonyl (C=0)
stretching absorption is expected around 1700 cm~1. Additionally, C-H stretching vibrations for
the aromatic ring and the methylene group would appear around 3100-3000 cm~* and 2900
cm™1, respectively. Aromatic C=C stretching bands would be observed in the 1600-1450 cm~1
region.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for 3-iodophenylacetic acid, including
fragmentation patterns, is not specified in the available search results. The molecular weight of
3-iodophenylacetic acid is 262.04 g/mol .[4][5][6] Therefore, the molecular ion peak (M+)
would be expected at an m/z of 262. A common fragmentation pathway for phenylacetic acids
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involves the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z
217. Another potential fragmentation is the loss of the entire acetic acid side chain, leading to
an iodophenyl fragment. For the related compound, 2-iodophenylacetic acid, a low-resolution
mass spectrometry (LRMS) in negative ion mode (ESI-) showed a peak for [M-H]~ at m/z
260.78.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of 3-iodophenylacetic acid would be dissolved in a deuterated solvent, such as
DMSO-d6 or CDClIs, at a concentration suitable for NMR analysis. The *H and 3C NMR spectra
would be acquired on a high-field NMR spectrometer. For *H NMR, chemical shifts are reported
in parts per million (ppm) relative to a residual solvent peak or an internal standard like
tetramethylsilane (TMS). For 13C NMR, the spectrum is typically proton-decoupled to simplify
the signals to singlets for each unique carbon atom.

IR Spectroscopy

The IR spectrum of solid 3-iodophenylacetic acid can be obtained using the potassium
bromide (KBr) pellet method or as a thin film. For the KBr method, a small amount of the
sample is ground with dry KBr powder and pressed into a transparent disk. The disk is then
placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer, typically with an
electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is
vaporized and bombarded with a high-energy electron beam, causing ionization and
fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z)
and detected. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the
mass spectrometer as a fine spray, which allows for the analysis of less volatile compounds.

Workflow for Spectroscopic Analysis
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The general workflow for obtaining and analyzing spectroscopic data for a compound like 3-
iodophenylacetic acid is illustrated in the following diagram.

General Workflow for Spectroscopic Analysis of 3-lodophenylacetic Acid
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Caption: Workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iodophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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